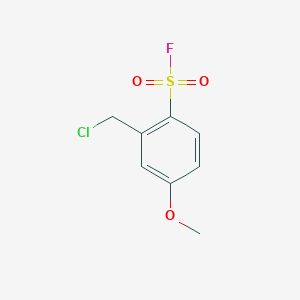

2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonyl fluoride compounds can be seen in the preparation of ethenesulfonyl fluoride (ESF) as described in the first paper. The synthesis involves a two-step, on-water procedure starting from 2-chloroethanesulfonyl chloride and using potassium bifluoride and magnesium oxide to yield ESF in high yield . This method showcases the potential for synthesizing sulfonyl fluoride compounds in an efficient and scalable manner.

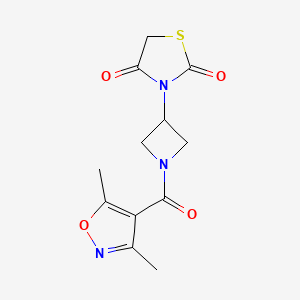

Molecular Structure Analysis

While the molecular structure of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is not directly analyzed in the papers, the structure of sulfonyl fluoride compounds typically includes a sulfonyl group attached to a fluoride atom. The presence of the methoxy group in the 4-position of the benzene ring would likely contribute to the electron density of the aromatic system, potentially affecting the reactivity of the sulfonyl fluoride group.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving sulfonyl fluoride compounds. For instance, the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . This indicates that sulfonyl fluoride compounds can participate in cyclization reactions under the influence of a catalyst. Additionally, reactions of polyfluorobenzenes with metal cyanides result in the substitution of fluorine atoms with cyano- and methoxy-groups , suggesting that sulfonyl fluoride compounds might also undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the papers. However, based on the properties of similar compounds, it can be inferred that the compound would be reactive, particularly in halogen exchange reactions, as demonstrated by the fluorination of 2,4-dinitrochlorobenzene using potassium fluoride . The presence of the sulfonyl fluoride group would make it a potential electrophile, susceptible to attack by nucleophiles such as fluoride ions.

科学的研究の応用

Fluorinating Reagents and Fluorination

2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is utilized in the preparation of fluorinating reagents. For instance, it's used in the direct preparation of a fluorinating reagent [F-TEDA-N(SO2Ph)2] which, upon application, yields fluorinated oxindoles in moderate to high yields (Zhu, Hu, Wang, Yang, & Wu, 2015). Also, this chemical serves as a precursor in diphosphination reactions with diphosphines, facilitating the smooth formation of 2-(phosphinomethyl)oxyphosphinobenzenes, which have potential applications in metal catalysis (Kato, Otomura, Hirano, & Miura, 2019).

Protecting Groups in Peptide Synthesis

It contributes to the development of new protecting groups for the indole ring of tryptophan in peptide synthesis. Specifically, derivatives like 2, 4, 6-trimethoxybenzenesulfonyl and 4-methoxy-2, 3, 6-trimethylbenzenesulfonyl groups, derived from it, show stability to certain acids and are useful in the synthesis of complex peptides (Fukuda, Wakimasu, Kobayashi, & Fujino, 1982).

Activation of Hydroxyl Groups

This chemical is found effective for activating hydroxyl groups of polymeric carriers, as demonstrated in the covalent attachment of biologicals to various solid supports (Chang, Gee, Smith, & Lake, 1992).

Magnetic Resonance Spectroscopy

It plays a role in the field of magnetic resonance spectroscopy. Studies on compounds like 2,4,6-trimethylbenzenesulfonyl fluoride, which is structurally related, aid in understanding spin–spin coupling constants in benzenesulfonyl fluoride derivatives (Parr & Schaefer, 1976).

Halogen Exchange Reactions

It's involved in halogen exchange reactions, as seen in the study of the fluorination of 2,4-dinitrochlorobenzene using solid potassium fluoride (Macfie, Brookes, & Compton, 2001).

Quantitative Analysis in Biological Samples

This compound is utilized in developing methods for quantitative analysis in biological samples, as seen in the high-performance liquid chromatography with pre-column UV derivatization for detecting valiolamine (Wang et al., 2010).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that fluorinated compounds often interact with various biological targets, influencing their function .

Mode of Action

Fluorinated compounds are known to interact with their targets in unique ways due to the properties of the fluorine atom . The presence of fluorine can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Biochemical Pathways

Fluorinated compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by ph and storage in bone, as the coefficient of permeability of lipid bilayer membranes to hydrogen fluoride (hf) is a million times higher than to fluoride ion .

Result of Action

It’s important to note that the effects of fluorinated compounds can vary widely, depending on their specific targets and the biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride. For instance, the presence of fluoride in the environment can have significant impacts on various biological processes . Additionally, the reaction conditions, such as pH and temperature, can also influence the efficacy and stability of fluorinated compounds .

特性

IUPAC Name |

2-(chloromethyl)-4-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWRJLVTFIVFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)

![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)